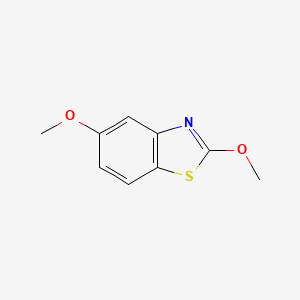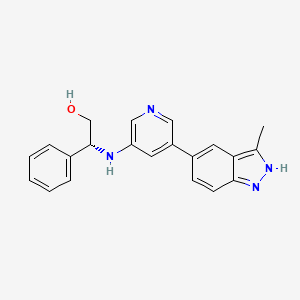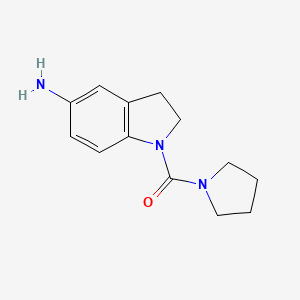
1-(Pyrrolidine-1-carbonyl)-2,3-dihydro-1H-indol-5-amine
Übersicht
Beschreibung
1-Pyrrolidinecarbonyl chloride is a chemical compound used in the synthesis of various other compounds . It has a molecular formula of C5H8ClNO .
Synthesis Analysis
1-Pyrrolidinecarbonyl chloride is used in the synthesis of (S)-4- (2- ( ( (benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)phenyl pyrrolidine-1-carboxylate .Molecular Structure Analysis
The molecular structure of 1-Pyrrolidinecarbonyl chloride is represented by the SMILES string ClC(=O)N1CCCC1 .Chemical Reactions Analysis
1-Pyrrolidinecarbonyl chloride reacts with water . It’s used in the synthesis of various compounds, indicating its reactivity with other chemicals .Physical And Chemical Properties Analysis
1-Pyrrolidinecarbonyl chloride is a liquid at room temperature . It has a refractive index of 1.493 (lit.) , a boiling point of 104-106 °C/14 mmHg (lit.) , and a density of 1.209 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- This compound and its analogs can be synthesized via mesylation in pyridine followed by treatment with pyrrolidine. This process involves mechanisms of amination attributed partly to steric congestion, as observed in the formation of sterically hindered primary amines in pyrrolo- and pyrido[1,2-a]indoles (Jirkovsky, Greenblatt, & Baudy, 1991).
- Pyrrole derivatives, including pyrrolidines, are essential in various biological molecules like heme and chlorophyll. Pyrrolidinones, a class to which our compound of interest belongs, are used in various applications such as intermediates, wetting agents, and solvents (Anderson & Liu, 2000).
Applications in Drug Development
- Compounds like 1-(azacyclyl)-3-arylsulfonyl-1H-pyrrolo[2,3-b]pyridines, structurally related to our compound, have shown potential as 5-HT6 receptor ligands, acting as either agonists or antagonists. These findings highlight the potential for similar structures in the development of neurological drugs (Elokdah et al., 2007).
Biological Activity
- The structurally similar 1H-pyrrolo[2,3-b]pyridines have been synthesized for potential use in anticancer activity, suggesting possible applications for our compound in oncological research (Kumar et al., 2013).
- Proline-catalyzed asymmetric α-amination, a reaction relevant to compounds like ours, is pivotal in synthesizing bioactive molecules, including alkaloids with potential therapeutic applications (Kumar & Sharma, 2018).
Advanced Synthesis Techniques
- The compound's related structures can be synthesized using Cu(I)-catalyzed intramolecular cyclization, a method that could be applicable in the efficient synthesis of functionalized indoles and pyrrolo[2,3-c]pyridines (Barberis et al., 2005).
- C-H functionalization of cyclic amines like pyrrolidine, a reaction type relevant to our compound, leads to the formation of pyrroles or reduced to pyrrolidines, indicating potential in organic synthesis and pharmaceutical applications (Kang et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
(5-amino-2,3-dihydroindol-1-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c14-11-3-4-12-10(9-11)5-8-16(12)13(17)15-6-1-2-7-15/h3-4,9H,1-2,5-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBYNEQFNOTSAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)N2CCC3=C2C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




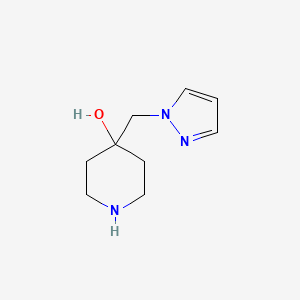
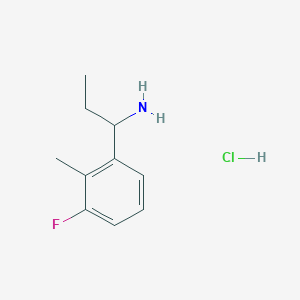

![tert-butyl N-{7-oxabicyclo[2.2.1]heptan-2-yl}carbamate](/img/structure/B1406870.png)
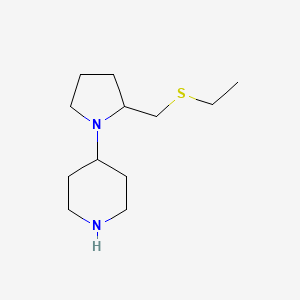
![2-methyl-1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride](/img/structure/B1406873.png)
![(R)-2-((5-(1H-pyrazolo[4,3-b]pyridin-5-yl)pyridin-3-yl)amino)-2-phenylethanol](/img/structure/B1406874.png)
![[1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylideneaminooxy]-acetic acid ethyl ester](/img/structure/B1406876.png)
![7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B1406878.png)
![7'-Methyl-2'-tosyl-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B1406879.png)

